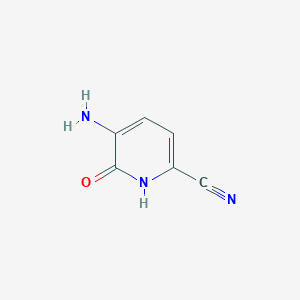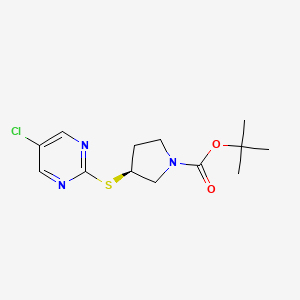![molecular formula C19H23N7O4 B13976221 Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13976221.png)
Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is a complex organic compound that features a combination of imidazole, morpholine, and pyridopyrimidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the imidazole ring, followed by the introduction of the pyridopyrimidine core. The morpholine and methoxyethylamine groups are then added through nucleophilic substitution reactions. The final step involves esterification to introduce the methyl carboxylate group.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesizers and high-throughput screening techniques to optimize reaction conditions and yields. The use of catalysts and solvents that enhance reaction rates and selectivity is also common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and methoxyethylamine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and palladium on carbon are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring typically yields imidazole N-oxides, while reduction of nitro groups results in the formation of amines.
Applications De Recherche Scientifique
Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and as a probe for studying biological pathways.
Medicine: It has potential therapeutic applications, particularly as an anti-cancer and anti-inflammatory agent.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridopyrimidine core can interact with nucleic acids and proteins. These interactions can modulate the activity of enzymes and signaling pathways, leading to the compound’s biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylimidazole: A simpler imidazole derivative with similar reactivity.
Morpholine: A common heterocyclic compound used in organic synthesis.
Pyridopyrimidine: A core structure found in many biologically active molecules.
Uniqueness
Methyl 2-(1H-imidazol-1-yl)-8-[(2-methoxyethyl)amino]-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate is unique due to its combination of multiple functional groups and heterocyclic rings, which confer a wide range of chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Propriétés
Formule moléculaire |
C19H23N7O4 |
|---|---|
Poids moléculaire |
413.4 g/mol |
Nom IUPAC |
methyl 2-imidazol-1-yl-8-(2-methoxyethylamino)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H23N7O4/c1-28-8-4-21-13-11-14(18(27)29-2)22-16-15(13)23-19(26-5-3-20-12-26)24-17(16)25-6-9-30-10-7-25/h3,5,11-12H,4,6-10H2,1-2H3,(H,21,22) |
Clé InChI |
VICWODNAIYPYMO-UHFFFAOYSA-N |
SMILES canonique |
COCCNC1=CC(=NC2=C1N=C(N=C2N3CCOCC3)N4C=CN=C4)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



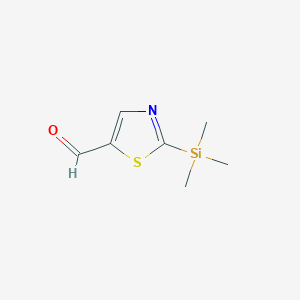
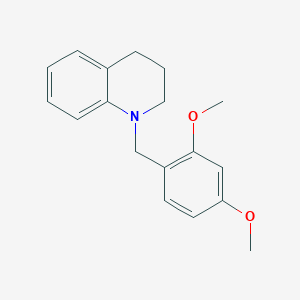
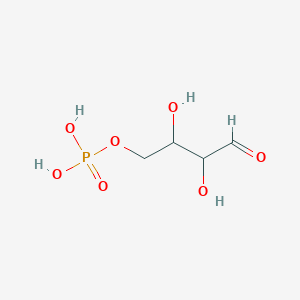
![1-[4-(2-Aminoethyl)-1-piperidinyl]ethanone hydrochloride](/img/structure/B13976180.png)
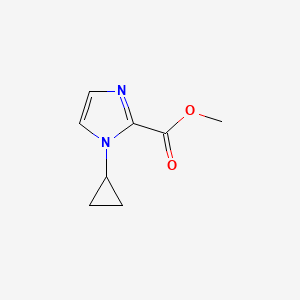
![(2R)-2-[amino-(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxy]-3-oxopropanoic acid](/img/structure/B13976184.png)
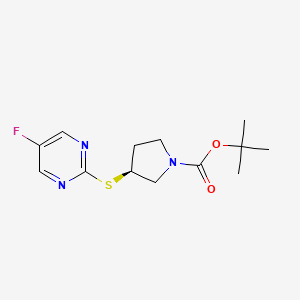
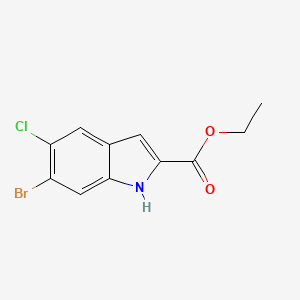
![4-Chloro-6-(1-methyl-1H-pyrazol-4-YL)pyrazolo[1,5-A]pyrazine hcl](/img/structure/B13976199.png)

![(R)-2,2,2-trifluoro-1-[4-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13976207.png)
